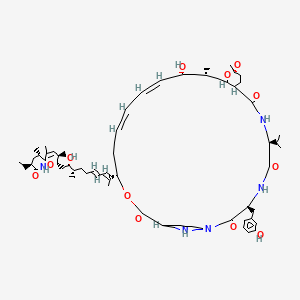
Sanglifehrin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sanglifehrin D is a natural product found in Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
A. Immunosuppressive Agent
Sanglifehrin D has been studied for its potential use as an immunosuppressant. It exhibits lower toxicity compared to traditional immunosuppressants like cyclosporine A (CsA) and has shown efficacy in preventing transplant rejection and treating autoimmune disorders such as rheumatoid arthritis and Crohn's disease. Its ability to selectively inhibit T-cell proliferation makes it a candidate for safer immunosuppressive therapies .
B. Antiviral Activity
Research indicates that this compound can inhibit the replication of RNA viruses, including the Hepatitis C virus (HCV) and Human Immunodeficiency Virus (HIV). In vitro studies have demonstrated that this compound is more potent than CsA at disrupting the interaction between cyclophilins and viral proteins, thereby blocking viral replication . This property positions it as a potential therapeutic option for viral infections resistant to current treatments.
C. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It may be beneficial in treating conditions characterized by excessive inflammation, such as asthma and chronic obstructive pulmonary disease (COPD). The ability of this compound to modulate immune responses suggests it could help manage inflammation without the severe side effects associated with conventional anti-inflammatory drugs .
A. Preclinical Studies
In preclinical models, this compound has shown promise in reducing collagen synthesis in fibrotic diseases. This effect is mediated through its action on cyclophilin B, which plays a role in collagen production by fibroblasts. Studies have indicated that treatment with this compound leads to decreased collagen deposition in tissues affected by fibrosis, suggesting its potential as an antifibrotic agent .
B. Comparative Efficacy
Comparative studies have demonstrated that while this compound exhibits lower immunosuppressive activity than its analogs A and B, it still retains significant potency in specific assays. For example, its IC50 values indicate that while it is less effective than Sanglifehrins A and B in mixed lymphocyte reactions, it remains a viable option due to its reduced toxicity profile .
Eigenschaften
Molekularformel |
C61H91N5O12 |
|---|---|
Molekulargewicht |
1086.4 g/mol |
IUPAC-Name |
(3S,6S,9R,12S,14R,15S,16S,17E,19E,22S,25S)-22-[(2E,4E,8S,9S)-10-[(2S,3R,6R,9S,11S)-9-ethyl-3,5,11-trimethyl-8-oxo-1-oxa-7-azaspiro[5.5]undec-4-en-2-yl]-9-hydroxy-8-methyldeca-2,4-dien-2-yl]-16-hydroxy-3-[(3-hydroxyphenyl)methyl]-12-methoxy-12,15-dimethyl-6-propan-2-yl-13,23-dioxa-1,4,7,29-tetrazatricyclo[23.3.1.09,14]nonacosa-17,19-diene-2,5,8,24-tetrone |
InChI |
InChI=1S/C61H91N5O12/c1-12-44-32-41(8)61(64-55(44)70)40(7)31-39(6)52(77-61)35-50(69)37(4)21-15-13-16-22-38(5)51-27-18-14-17-26-49(68)42(9)54-46(28-29-60(10,75-11)78-54)56(71)63-53(36(2)3)57(72)62-48(34-43-23-19-24-45(67)33-43)58(73)66-30-20-25-47(65-66)59(74)76-51/h13-14,16-19,22-24,26,31,33,36-37,39,41-42,44,46-54,65,67-69H,12,15,20-21,25,27-30,32,34-35H2,1-11H3,(H,62,72)(H,63,71)(H,64,70)/b16-13+,18-14+,26-17+,38-22+/t37-,39+,41-,42-,44-,46+,47-,48-,49-,50-,51-,52-,53-,54+,60-,61-/m0/s1 |
InChI-Schlüssel |
RYRBOTOSXJJGLX-YYUPCZRHSA-N |
Isomerische SMILES |
CC[C@H]1C[C@@H]([C@@]2(C(=C[C@H]([C@@H](O2)C[C@@H]([C@@H](C)CC/C=C/C=C(\C)/[C@@H]3C/C=C/C=C/[C@@H]([C@@H]([C@@H]4[C@@H](CC[C@@](O4)(C)OC)C(=O)N[C@H](C(=O)N[C@H](C(=O)N5CCC[C@H](N5)C(=O)O3)CC6=CC(=CC=C6)O)C(C)C)C)O)O)C)C)NC1=O)C |
Kanonische SMILES |
CCC1CC(C2(C(=CC(C(O2)CC(C(C)CCC=CC=C(C)C3CC=CC=CC(C(C4C(CCC(O4)(C)OC)C(=O)NC(C(=O)NC(C(=O)N5CCCC(N5)C(=O)O3)CC6=CC(=CC=C6)O)C(C)C)C)O)O)C)C)NC1=O)C |
Synonyme |
sanglifehrin D |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















